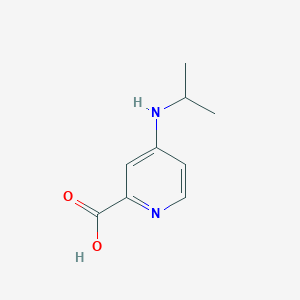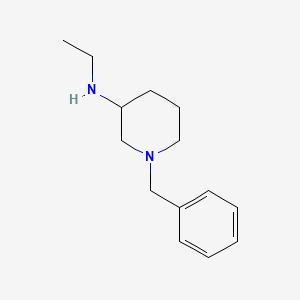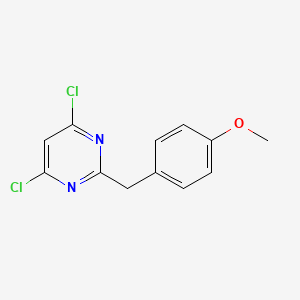
Pyrimidine, 4,6-dichloro-2-(3-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 4,6-dichloro-2-(3-thienyl)- is a heterocyclic aromatic organic compound. It consists of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a thienyl group at position 2. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 4,6-dichloro-2-(3-thienyl)- typically involves the chlorination of 4,6-dihydroxypyrimidine using phosphorus oxychloride and phosphorus pentachloride. The reaction is carried out at temperatures between 50-110°C until the content of 4,6-dihydroxypyrimidine is reduced to less than 1% . The mixture is then cooled, and phosphorus oxychloride is recovered through reduced pressure distillation.
Industrial Production Methods: In industrial settings, the synthesis of Pyrimidine, 4,6-dichloro-2-(3-thienyl)- follows similar procedures but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimidine, 4,6-dichloro-2-(3-thienyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and bases such as sodium hydroxide or potassium carbonate.
Suzuki-Miyaura Coupling: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and bases like sodium carbonate are typically used.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Suzuki-Miyaura Coupling: Biaryl derivatives are the major products formed.
Applications De Recherche Scientifique
Pyrimidine, 4,6-dichloro-2-(3-thienyl)- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Pyrimidine, 4,6-dichloro-2-(3-thienyl)- involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Pyrimidine, 4,6-dichloro-2-(3-thienyl)- can be compared with other pyrimidine derivatives:
Pyrimidine, 4,6-dichloro-2-methyl-: This compound has a methyl group instead of a thienyl group, which may affect its biological activity and chemical reactivity.
Pyrimidine, 4,6-dichloro-2-phenyl-: The phenyl group provides different steric and electronic properties compared to the thienyl group, potentially leading to different pharmacological effects.
The uniqueness of Pyrimidine, 4,6-dichloro-2-(3-thienyl)- lies in its thienyl substitution, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Propriétés
IUPAC Name |
4,6-dichloro-2-thiophen-3-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2S/c9-6-3-7(10)12-8(11-6)5-1-2-13-4-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXWSYFPZBIKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC(=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481533 |
Source


|
| Record name | Pyrimidine, 4,6-dichloro-2-(3-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57059-14-0 |
Source


|
| Record name | Pyrimidine, 4,6-dichloro-2-(3-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Boronic acid, B-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B7860393.png)








